molecular formula C16H20N2O2S B11123938 2,4,5-trimethyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide

2,4,5-trimethyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide

Cat. No.: B11123938
M. Wt: 304.4 g/mol
InChI Key: KOLYPEYHVCMJBR-UHFFFAOYSA-N
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Description

2,4,5-TRIMETHYL-N-[1-(PYRIDIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with three methyl groups and a sulfonamide group attached to a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-TRIMETHYL-N-[1-(PYRIDIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,5-trimethylbenzenesulfonyl chloride and 2-(1-aminoethyl)pyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,4,5-trimethylbenzenesulfonyl chloride is reacted with 2-(1-aminoethyl)pyridine in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2,4,5-TRIMETHYL-N-[1-(PYRIDIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,4,5-TRIMETHYL-N-[1-(PYRIDIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Studies: Used as a probe to study enzyme inhibition and protein interactions.

    Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4,5-TRIMETHYL-N-[1-(PYRIDIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes by binding to their active sites. The sulfonamide group mimics the structure of the substrate, thereby blocking the enzyme’s activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethyl-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide
  • 2,4,5-Trimethyl-N-[1-(pyridin-3-yl)ethyl]benzene-1-sulfonamide
  • 2,4,5-Trimethyl-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide

Uniqueness

2,4,5-TRIMETHYL-N-[1-(PYRIDIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern on the benzene ring and the position of the pyridine moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

2,4,5-trimethyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C16H20N2O2S/c1-11-9-13(3)16(10-12(11)2)21(19,20)18-14(4)15-7-5-6-8-17-15/h5-10,14,18H,1-4H3

InChI Key

KOLYPEYHVCMJBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)C2=CC=CC=N2)C

Origin of Product

United States

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